Almokalant

Übersicht

Beschreibung

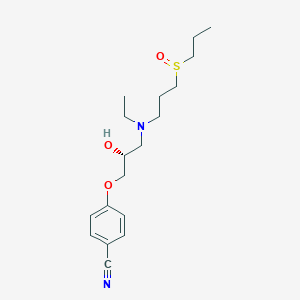

Almokalant is a drug used to treat arrhythmia . It is a potassium channel blocker and has been found to have teratogenic effects in rats .

Synthesis Analysis

Almokalant, a class III antiarrhythmic drug, is metabolized to form isomeric glucuronides identified in human urine . The synthesis of the total glucuronide was studied in human liver and kidney microsomes . Recombinant UDP-glucuronosyltransferases (UGTs) were screened for activity and kinetic analysis was performed to identify the isoform(s) responsible for the formation of almokalant glucuronide in man .Molecular Structure Analysis

The molecular formula of Almokalant is C18H28N2O3S . Its average mass is 352.491 Da and its monoisotopic mass is 352.182068 Da .Chemical Reactions Analysis

Almokalant undergoes phase I metabolism . Occurrence ratio (OR) values are calculated throughout a compound and its transformed metabolites to give propensity (p) values at each atom position . The S-oxidation reaction predominates .Physical And Chemical Properties Analysis

Almokalant has a density of 1.2±0.1 g/cm3 . Its boiling point is 574.8±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 301.4±30.1 °C . The index of refraction is 1.567 . The molar refractivity is 98.3±0.4 cm3 .Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Agent

Almokalant is known as a Class III Antiarrhythmic Agent . It has been used in studies investigating its effects on supraventricular reentrant tachycardias . These are a type of heart rhythm disorder where the heart beats faster than normal. Almokalant has shown to cause an increase in the RR interval during tachycardia of 6% at 100 nmol/l .

QT Interval Regulation

The QT interval is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle. Almokalant has been observed to increase the QT interval during tachycardia by 5% at 50 nmol/l and by 10% at 100 nmol/l .

Bundle Branch Block Induction

Almokalant has been found to cause bundle branch block during sustained supraventricular tachycardia . This is a condition where there’s a delay or obstruction along the pathway that electrical impulses travel to make the heart beat. The incidence of bundle branch block was found to increase with the dose of Almokalant .

AV Block Induction

In some cases, Almokalant has caused 2:1 AV block during sustained supraventricular tachycardia . This is a condition where the electrical signals between the chambers of the heart (the atria and the ventricles) are impaired.

Proarrhythmic Effects

Almokalant has been associated with proarrhythmic effects, particularly in the context of the acquired long QT syndrome . It has been observed that the rate of infusion of Almokalant may influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes .

Action Potential Modulation

Almokalant has been studied for its effects on action potentials recorded from Purkinje fibres and ventricular cells of rabbits and cats . It was found that high rate infusion of Almokalant prolonged the QT interval and initiated torsade de pointes in 9/10 rabbits after a dose of 391 nmol/kg .

Wirkmechanismus

Target of Action

Almokalant is a potassium channel blocker . It primarily targets the potassium channels in the heart, which play a crucial role in maintaining the heart’s electrical activity and regulating the heart rate .

Mode of Action

Almokalant interacts with its targets by blocking the potassium channels . This blockage inhibits a specific component (Ikr) of the time-dependent delayed rectifier K+ current . The inhibition of these channels affects the repolarization phase of the cardiac action potential, which can prolong the duration of the action potential and refractory period .

Biochemical Pathways

The primary biochemical pathway affected by Almokalant is the cardiac electrical conduction system. By blocking the potassium channels, Almokalant disrupts the normal flow of potassium ions during the repolarization phase of the cardiac action potential . This disruption can lead to a prolonged QT interval, which is associated with an increased risk of cardiac arrhythmias .

Pharmacokinetics

The pharmacokinetic properties of Almokalant, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and therapeutic effects

Result of Action

The primary molecular effect of Almokalant is the inhibition of potassium channels, leading to a prolonged action potential duration . At the cellular level, this can result in a prolonged QT interval on the electrocardiogram, which is a measure of the time between the start of the Q wave and the end of the T wave in the heart’s electrical cycle . Almokalant can cause bundle branch block and 2:1 AV block during sustained supraventricular tachycardia .

Action Environment

The action, efficacy, and stability of Almokalant can be influenced by various environmental factors. For instance, the rate of infusion of Almokalant can influence the dispersion of repolarization and play a decisive role in the initiation of torsade de pointes, a specific type of abnormal heart rhythm . Furthermore, the drug’s effects can be studied at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

Eigenschaften

IUPAC Name |

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOBBKJBYLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869693 | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123955-10-2 | |

| Record name | Almokalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123955-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

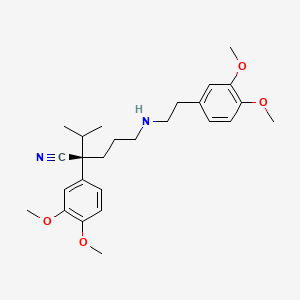

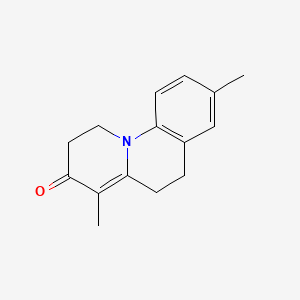

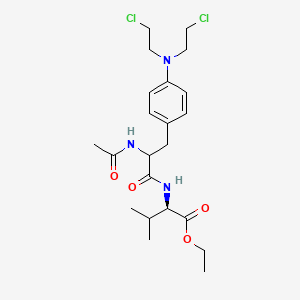

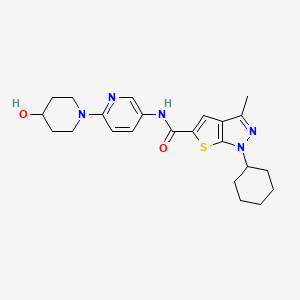

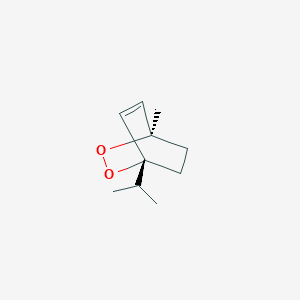

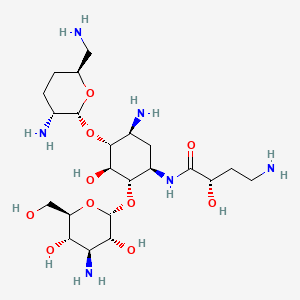

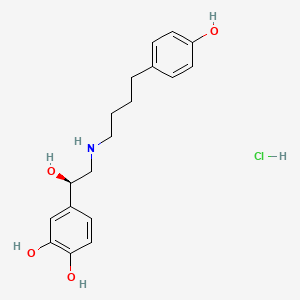

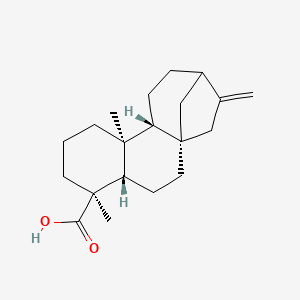

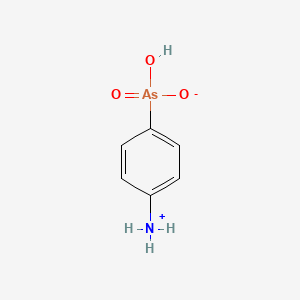

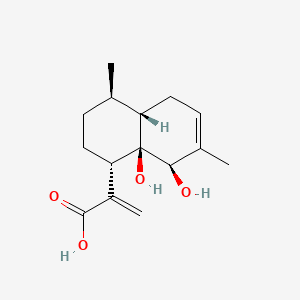

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1S,4aS)-6-hydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1665168.png)

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(methylamino)-4-oxobutanoic acid](/img/structure/B1665174.png)

![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)